

The Role of SR140333B in Substance P-Mediated Signaling: A Technical Guide

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Compound of Interest		
Compound Name:	SR140333B	
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Introduction to Substance P and the Neurokinin-1 Receptor

Substance P (SP) is an eleven-amino-acid neuropeptide belonging to the tachykinin family.[1] It is widely distributed throughout the central and peripheral nervous systems and plays a crucial role in a variety of physiological and pathophysiological processes, including pain transmission, inflammation, and smooth muscle contraction.[2][3] Substance P exerts its biological effects primarily through the activation of the neurokinin-1 receptor (NK1R), a G protein-coupled receptor (GPCR).[3][4] The interaction between Substance P and the NK1 receptor has been implicated in the pathogenesis of numerous inflammatory diseases, making it a significant target for therapeutic intervention.[5][6]

Upon binding of Substance P, the NK1 receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades. A primary pathway involves the coupling to Gαq/11, which activates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). Another significant downstream pathway activated by NK1 receptor stimulation is the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinase (ERK) 1/2 pathway. The activation of these signaling pathways ultimately mediates the diverse cellular responses to Substance P.



SR140333B: A Potent and Selective NK1 Receptor Antagonist

SR140333B is a potent, selective, and non-peptide competitive antagonist of the NK1 receptor. [7] Its high affinity and specificity for the NK1 receptor make it an invaluable tool for elucidating the physiological and pathological roles of Substance P-mediated signaling. By competitively inhibiting the binding of Substance P to the NK1 receptor, **SR140333B** effectively blocks the initiation of downstream signaling cascades, thereby preventing the cellular and physiological effects of Substance P.[7][8]

Mechanism of Action

As a competitive antagonist, **SR140333B** binds to the same site on the NK1 receptor as Substance P but does not activate the receptor. This reversible binding of **SR140333B** prevents Substance P from accessing its binding site, thus inhibiting receptor activation. The antagonistic effect of **SR140333B** can be surmounted by increasing the concentration of the agonist, Substance P, a hallmark of competitive antagonism.

Data Presentation: Quantitative Analysis of SR140333B Activity

The potency and selectivity of **SR140333B** have been characterized through various in vitro and in vivo studies. The following table summarizes key quantitative data, providing a comparative overview of its binding affinity and functional antagonism.



Parameter	Species/Cell Line	Value	Reference(s)
Binding Affinity (Ki)	Human (U373MG cells)	0.74 nM	[8][9]
Inhibitory Concentration (IC50)	Human (U373MG cells) - Inhibition of [Sar9,Met(O2)11]-SP- 1.6 nM induced inositol phosphate formation		[8][9]
Human (U373MG cells) - Inhibition of [Sar9,Met(O2)11]-SP-induced taurine release	1.8 nM	[8]	
Human (U373MG cells) - Inhibition of [Sar9,Met(O2)11]-SP-induced c-fos expression	1.1 nM	[8]	
Human (U373MG cells) - Inhibition of [Sar9, Met(O2)11]-SP- evoked outward current	1.3 nM	[8][9]	
Functional Antagonism (pKb)	Rat Colon	9.2	[10]
In Vivo Efficacy (ED50)	Rat - Inhibition of plasma extravasation	7 μg/kg i.v.	[7]
Rat - Blockade of nociceptive stimulation-induced activation of thalamic neurons	0.2 μg/kg i.v.	[7]	



Guinea Pig - Inhibition of bronchoconstriction	42 μg/kg i.v.	[7]	
Dog - Antagonism of hypotension	3 μg/kg i.v.	[7]	

Selectivity: **SR140333B** demonstrates high selectivity for the NK1 receptor over other tachykinin receptors, namely the NK2 and NK3 receptors. Studies have shown that up to a concentration of 1 μ M, **SR140333B** has no effect in bioassays for NK2 and NK3 receptors.[7]

Experimental Protocols Radioligand Binding Assay for NK1 Receptor

This protocol is designed to determine the binding affinity of **SR140333B** for the NK1 receptor through competitive inhibition of a radiolabeled Substance P analog.

Materials:

- Cell membranes expressing the NK1 receptor (e.g., from U373MG cells)
- Radioligand: [125] Bolton-Hunter labeled Substance P
- SR140333B
- Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
- Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
- Glass fiber filters
- Scintillation counter

Procedure:

Prepare serial dilutions of SR140333B in assay buffer.



- In a microplate, add the cell membrane preparation, the radioligand at a concentration close to its Kd, and varying concentrations of SR140333B or vehicle.
- To determine non-specific binding, a separate set of wells should contain the cell membrane preparation, radioligand, and a high concentration of unlabeled Substance P.
- Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
- Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
- Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
- Measure the radioactivity retained on the filters using a scintillation counter.
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the percentage of specific binding against the logarithm of the SR140333B concentration and fit the data using a non-linear regression model to determine the IC50 value.
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Substance P-Induced Calcium Mobilization Assay

This assay measures the ability of **SR140333B** to inhibit Substance P-induced increases in intracellular calcium concentration.

Materials:

- Cells expressing the NK1 receptor (e.g., CHO-K1 or HEK293 cells)
- Substance P
- SR140333B



- Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
- Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
- Fluorescence plate reader with automated injection capabilities

Procedure:

- Seed the NK1R-expressing cells in a black-walled, clear-bottom microplate and allow them to adhere overnight.
- Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.
- Wash the cells with assay buffer to remove excess dye.
- Pre-incubate the cells with varying concentrations of SR140333B or vehicle for a defined period (e.g., 15-30 minutes).
- Measure the baseline fluorescence using the plate reader.
- Inject a fixed concentration of Substance P (typically the EC80) into the wells and immediately begin recording the fluorescence intensity over time.
- The change in fluorescence intensity reflects the change in intracellular calcium concentration.
- Determine the inhibitory effect of SR140333B by comparing the calcium response in the presence and absence of the antagonist.
- Plot the percentage of inhibition against the logarithm of the **SR140333B** concentration and fit the data to determine the IC50 value.

Western Blot Analysis of ERK1/2 Phosphorylation

This protocol assesses the inhibitory effect of **SR140333B** on Substance P-induced phosphorylation of ERK1/2.



Materials:

- Cells expressing the NK1 receptor
- Substance P
- SR140333B
- Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Protein assay kit (e.g., BCA assay)
- SDS-PAGE gels
- Transfer buffer
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
- Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
- HRP-conjugated secondary antibody
- · Chemiluminescent substrate
- Imaging system

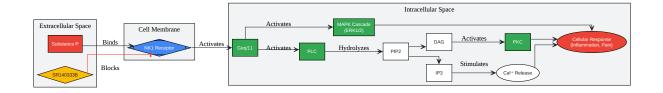
Procedure:

- Seed cells and grow to near confluency. Serum-starve the cells for several hours to reduce basal ERK phosphorylation.
- Pre-treat the cells with various concentrations of **SR140333B** or vehicle for a specified time.
- Stimulate the cells with Substance P for a time known to induce maximal ERK phosphorylation (e.g., 5-15 minutes).
- Wash the cells with ice-cold PBS and lyse them with lysis buffer.



- Determine the protein concentration of each lysate.
- Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the chemiluminescent signal using an imaging system.
- To normalize for protein loading, strip the membrane and re-probe with the anti-total-ERK1/2 antibody.
- Quantify the band intensities and express the level of ERK phosphorylation as the ratio of phospho-ERK to total-ERK.

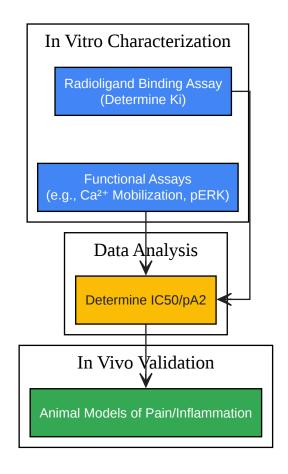
Visualizations



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Caption: Substance P Signaling Pathway and Inhibition by **SR140333B**.





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Caption: General Experimental Workflow for NK1 Antagonist Characterization.

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References

- 1. Substance P Products: R&D Systems [rndsystems.com]
- 2. SR140333, a substance P receptor antagonist, influences morphological and motor changes in rat experimental colitis PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation
 Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System







- PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Therapeutic Potential of Targeting Substance P/NK-1R Interactions in Inflammatory CNS Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in the research and application of neurokinin-1 receptor antagonists PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Efficacy and Clinical Safety of Various Analgesic Combinations for Post-Operative Pain after Third Molar Surgery: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo biological activities of SR140333, a novel potent non-peptide tachykinin NK1 receptor antagonist PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SR 140333, a novel, selective, and potent nonpeptide antagonist of the NK1 tachykinin receptor: characterization on the U373MG cell line PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rndsystems.com [rndsystems.com]
- 10. Potent NK1 antagonism by SR-140333 reduces rat colonic secretory response to immunocyte activation - PubMed [pubmed.ncbi.nlm.nih.gov]
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